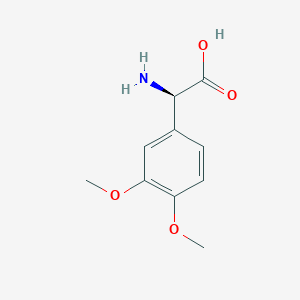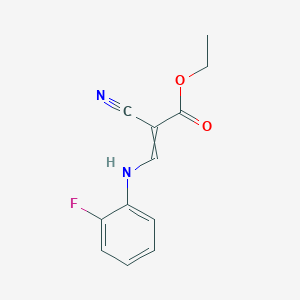
2,6,2',6'-Tetramethyl-biphenyl-4,4'-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’,6,6’-Tetramethyl-[1,1’-biphenyl]-4,4’-diamine is an organic compound with the molecular formula C16H18N2. This compound is characterized by its biphenyl structure, where two benzene rings are connected by a single bond, and the presence of two amine groups at the 4,4’ positions. The tetramethyl substitution at the 2,2’,6,6’ positions adds steric hindrance, making it a unique compound in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,6,6’-Tetramethyl-[1,1’-biphenyl]-4,4’-diamine typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where two aryl halides are coupled using a palladium catalyst in the presence of a base.
Tetramethyl Substitution:
Industrial Production Methods: In an industrial setting, the production of 2,2’,6,6’-Tetramethyl-[1,1’-biphenyl]-4,4’-diamine may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amine groups are converted to nitroso or nitro groups using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reduction reactions can convert the nitro groups back to amine groups using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, nitric acid, and other oxidizing agents.
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Halides, alkoxides, and other nucleophiles.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Halide or alkoxide derivatives.
Applications De Recherche Scientifique
2,2’,6,6’-Tetramethyl-[1,1’-biphenyl]-4,4’-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,2’,6,6’-Tetramethyl-[1,1’-biphenyl]-4,4’-diamine involves its interaction with molecular targets such as enzymes and receptors. The steric hindrance provided by the tetramethyl groups can influence the binding affinity and specificity of the compound towards its targets. The amine groups can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity.
Comparaison Avec Des Composés Similaires
2,2’,6,6’-Tetramethylbiphenyl: Lacks the amine groups, making it less reactive in certain chemical reactions.
4,4’-Diaminobiphenyl: Lacks the tetramethyl substitution, resulting in different steric and electronic properties.
2,2’,6,6’-Tetramethyl-4,4’-dihydroxybiphenyl: Contains hydroxyl groups instead of amine groups, leading to different reactivity and applications.
Uniqueness: 2,2’,6,6’-Tetramethyl-[1,1’-biphenyl]-4,4’-diamine is unique due to the combination of tetramethyl substitution and amine groups, which provides a distinct steric and electronic environment. This uniqueness makes it valuable in various chemical, biological, and industrial applications.
Propriétés
Formule moléculaire |
C16H20N2 |
|---|---|
Poids moléculaire |
240.34 g/mol |
Nom IUPAC |
4-(4-amino-2,6-dimethylphenyl)-3,5-dimethylaniline |
InChI |
InChI=1S/C16H20N2/c1-9-5-13(17)6-10(2)15(9)16-11(3)7-14(18)8-12(16)4/h5-8H,17-18H2,1-4H3 |
Clé InChI |
XUBKCXMWPKLPPK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1C2=C(C=C(C=C2C)N)C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-(3R,5R)-5-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid](/img/structure/B11820843.png)
![1,2-Ethanediamine, N1-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-](/img/structure/B11820851.png)


![4-{[(3,3-Dimethylbutan-2-yl)amino]methyl}aniline](/img/structure/B11820864.png)

![N-[(5-chloro-3-phenylimidazol-4-yl)methylidene]hydroxylamine](/img/structure/B11820874.png)
![4-[(Dimethylamino)methyl]cyclohexan-1-amine;hydrochloride](/img/structure/B11820890.png)



![1-[(2,4-Dimethylphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11820918.png)

![1-[4-(Dimethylamino)phenyl]-2-hydroxyethanone](/img/structure/B11820936.png)
